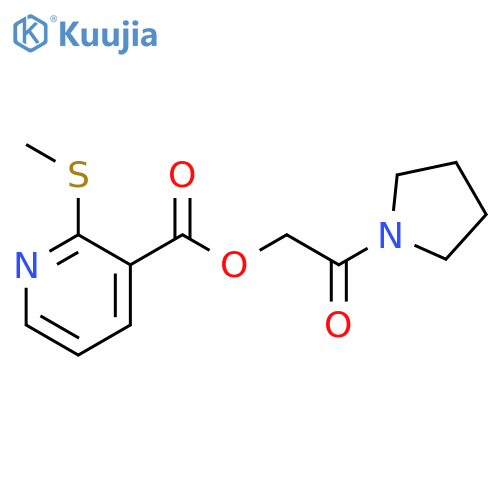Cas no 380213-17-2 (2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate)

2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Oprea1_180919
- HMS1761K14
- starbld0004686
- HMS3043K22
- EN300-26590670
- 380213-17-2
- CHEMBL2145377
- 2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- MLS002248025
- 2-Oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylthio)nicotinate
- Z18838041
- AKOS033645486
- SMR001315508
-
- インチ: 1S/C13H16N2O3S/c1-19-12-10(5-4-6-14-12)13(17)18-9-11(16)15-7-2-3-8-15/h4-6H,2-3,7-9H2,1H3
- InChIKey: IGTYDLLNRMDOGY-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(=O)OCC(N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 280.08816355g/mol
- どういたいしつりょう: 280.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 84.8Ų
2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26590670-0.05g |
2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate |
380213-17-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylateに関する追加情報
Compound CAS No 380213-17-2: 2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl 2-(Methylsulfanyl)Pyridine-3-Carboxylate
The compound with CAS number 380213-17-2, known as 2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl 2-(Methylsulfanyl)Pyridine-3-Carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a methylsulfanyl group, making it a promising candidate for various applications in drug discovery and material science.
Recent studies have highlighted the potential of pyrrolidine-containing compounds in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. The methylsulfanyl group present in this molecule adds another layer of functionality, enhancing its ability to interact with biological systems. Researchers have demonstrated that such functional groups can significantly influence the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion.
The synthesis of 2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl 2-(Methylsulfanyl)Pyridine-3-Carboxylate involves a multi-step process that combines principles from both organic and medicinal chemistry. The use of pyrrolidine as a structural component is not only beneficial for its inherent stability but also for its ability to form hydrogen bonds, which are crucial for molecular recognition in biological systems. The incorporation of the methylsulfanyl group further enhances the molecule's versatility, allowing it to participate in various chemical reactions and interactions.
One of the most exciting developments involving this compound is its potential application in the field of drug delivery systems. Studies have shown that pyrrolidine-containing molecules can serve as effective carriers for delivering therapeutic agents to specific targets within the body. The methylsulfanyl group plays a pivotal role in this process by improving the solubility and bioavailability of the compound, ensuring that it can effectively reach its intended site of action.
In addition to its pharmacological applications, 2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl 2-(Methylsulfanyl)Pyridine-3-Carboxylate has also been explored for its potential in materials science. Researchers have investigated its use as a building block for constructing advanced materials with tailored properties, such as high thermal stability and mechanical strength. The unique combination of functional groups in this molecule makes it an ideal candidate for such applications.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. By employing molecular modeling techniques, scientists have been able to predict the molecule's behavior under various conditions, providing valuable insights into its potential uses. These studies have also highlighted the importance of optimizing synthetic routes to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale.
The future outlook for CAS No 380213-17-2 is bright, with ongoing research exploring its potential in areas such as cancer therapy, neurodegenerative diseases, and infectious disease treatment. The combination of its unique structure and functional groups positions it as a versatile tool in the arsenal of modern medicine and materials science.
380213-17-2 (2-oxo-2-(pyrrolidin-1-yl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate) 関連製品
- 2580251-59-6(6-{(benzyloxy)carbonylamino}-3,3-dimethyl-5-oxohexanoic acid)
- 1806876-69-6(3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-6-acetic acid)
- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)
- 1783573-48-7(tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate)
- 1220018-78-9(N-(2-Piperidinylmethyl)-N-propyl-1-propanaminedihydrochloride)
- 2137633-02-2(2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride)
- 1049419-25-1(N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)
- 109925-12-4(5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)
- 1909324-66-8(1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)
- 2228238-22-8(2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol)



